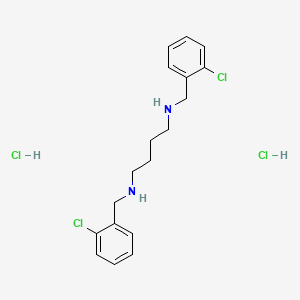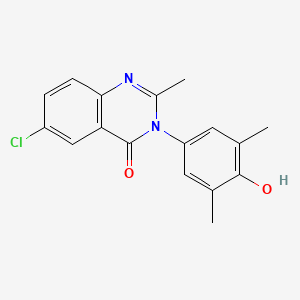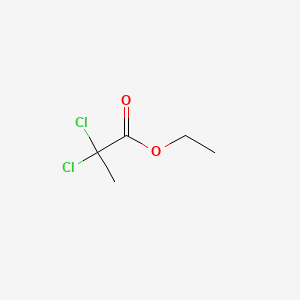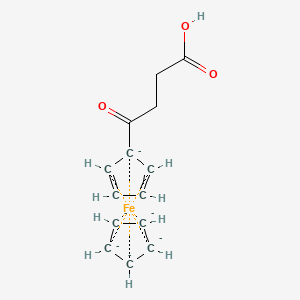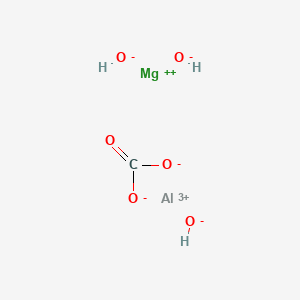
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,3H-Octafluoro-2-pentene is a fluorinated organic compound with the molecular formula C5H2F8. It is characterized by the presence of eight fluorine atoms attached to a pentene backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Octafluoro-2-pentene typically involves the fluorination of pentene derivatives. One common method is the direct fluorination of 2-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution .
Industrial Production Methods
In industrial settings, the production of 2H,3H-Octafluoro-2-pentene may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2H,3H-Octafluoro-2-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
2H,3H-Octafluoro-2-pentene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers, surfactants, and other materials that benefit from the unique properties of fluorinated compounds
Wirkmechanismus
The mechanism of action of 2H,3H-Octafluoro-2-pentene is largely dependent on its chemical structure and the presence of multiple fluorine atoms. Fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain chemical environments. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,4,4,5,5,5-Octafluoro-2-pentene: Another fluorinated pentene with similar properties but different substitution patterns.
Hexafluoropropene: A fluorinated alkene with fewer fluorine atoms.
Perfluorooctane: A fully fluorinated alkane with different chemical properties
Uniqueness
2H,3H-Octafluoro-2-pentene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability, low reactivity with biological systems, and unique electronic properties .
Eigenschaften
Molekularformel |
C5H2F8 |
|---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene |
InChI |
InChI=1S/C5H2F8/c6-1(2(7)4(9)10)3(8)5(11,12)13/h2,4H/b3-1+ |
InChI-Schlüssel |
PXHPMSUXBSIIAN-HNQUOIGGSA-N |
Isomerische SMILES |
C(C(F)F)(/C(=C(/C(F)(F)F)\F)/F)F |
Kanonische SMILES |
C(C(F)F)(C(=C(C(F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


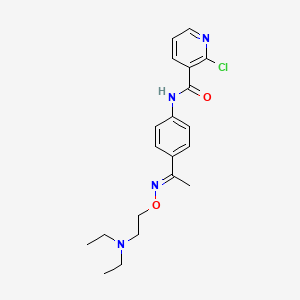
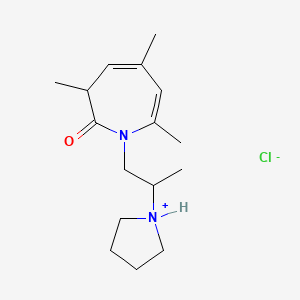
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
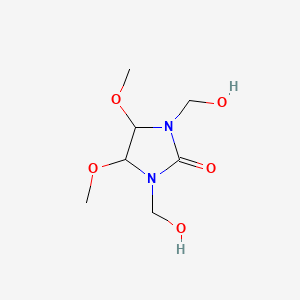
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
